Cas no 16886-10-5 (3-Benzyl-1H-indole)

3-Benzyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 3-Benzyl-1H-indole
- 1H-Indole,3-(phenylmethyl)-
- 3-BENZYLINDOLE
- 3-(phenylmethyl)-1H-indole
- 3-Benzylindol
- 3-benzyl-indole
- Benzylindol
- Nsc26860
- NSC63803
- SCHEMBL553605
- CHEMBL1457426
- CCG-104488
- NSC-63803
- SR-01000404053-1
- HMS2848J08
- AKOS000640044
- NSC-26860
- FT-0658444
- 1H-Indole, 3-(phenylmethyl)-
- MLS001211218
- SR-01000404053
- DTXSID50937559
- Cambridge id 5102109
- 16886-10-5
- SMR000516515
- HNUYRDWMYRCVNO-UHFFFAOYSA-N
- STK255530
- G69521
- DB-064709
-
- インチ: InChI=1S/C15H13N/c1-2-6-12(7-3-1)10-13-11-16-15-9-5-4-8-14(13)15/h1-9,11,16H,10H2
- InChIKey: HNUYRDWMYRCVNO-UHFFFAOYSA-N
- ほほえんだ: C(C1C2C(=CC=CC=2)NC=1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 207.10500
- どういたいしつりょう: 207.105
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 15.8A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.143
- ふってん: 382.2°Cat760mmHg
- フラッシュポイント: 168.9°C
- 屈折率: 1.671
- PSA: 15.79000
- LogP: 3.75870
- ようかいせい: 未確定
3-Benzyl-1H-indole セキュリティ情報
3-Benzyl-1H-indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Benzyl-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97944-25G |
3-benzyl-1H-indole |
16886-10-5 | 95% | 25g |
¥ 19,206.00 | 2023-04-14 | |
A2B Chem LLC | AA90971-1g |
3-Benzyl-1H-indole |
16886-10-5 | 98% | 1g |
$256.00 | 2024-04-20 | |
Ambeed | A481345-1g |
3-Benzyl-1H-indole |
16886-10-5 | 98% | 1g |
$361.0 | 2025-03-05 | |
Aaron | AR001Z1J-250mg |
1H-Indole, 3-(phenylmethyl)- |
16886-10-5 | 98% | 250mg |
$113.00 | 2025-02-13 | |
Aaron | AR001Z1J-100mg |
1H-Indole, 3-(phenylmethyl)- |
16886-10-5 | 98% | 100mg |
$67.00 | 2025-02-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X200396A-250mg |
3-Benzyl-1H-indole |
16886-10-5 | 0.98 | 250mg |
¥1281.6 | 2024-07-23 | |
Chemenu | CM230541-1g |
3-Benzyl-1H-indole |
16886-10-5 | 95% | 1g |
$331 | 2023-02-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97944-10G |
3-benzyl-1H-indole |
16886-10-5 | 95% | 10g |
¥ 9,603.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97944-1G |
3-benzyl-1H-indole |
16886-10-5 | 95% | 1g |
¥ 1,920.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97944-5G |
3-benzyl-1H-indole |
16886-10-5 | 95% | 5g |
¥ 5,761.00 | 2023-04-14 |
3-Benzyl-1H-indole 関連文献
-
Amreen K. Bains,Ayanangshu Biswas,Debashis Adhikari Chem. Commun. 2020 56 15442
-
Bei Zhou,Zhuang Ma,Asma M. Alenad,Carsten Kreyenschulte,Stephan Bartling,Matthias Beller,Rajenahally V. Jagadeesh Green Chem. 2022 24 4566
3-Benzyl-1H-indoleに関する追加情報
Professional Introduction to 3-Benzyl-1H-indole (CAS No: 16886-10-5)
3-Benzyl-1H-indole, identified by the Chemical Abstracts Service Number (CAS No) 16886-10-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, a class of molecules widely recognized for their diverse biological activities and pharmaceutical relevance. The structural motif of 3-Benzyl-1H-indole consists of a benzyl group attached to the 3-position of the indole ring, which imparts unique chemical and biological properties that make it a valuable scaffold for drug discovery and development.
The indole core is a privileged structure in medicinal chemistry, featuring a bicyclic system composed of a benzene ring fused to a pyrrole ring. This configuration endows indole derivatives with remarkable flexibility, allowing for diverse functionalization at multiple positions. Among these derivatives, 3-Benzyl-1H-indole has been extensively studied due to its potential pharmacological effects, which span across various therapeutic areas. The benzyl substitution at the 3-position not only enhances the solubility and metabolic stability of the molecule but also influences its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric features of 3-Benzyl-1H-indole. Studies have demonstrated that the benzyl group can modulate the binding affinity and selectivity of indole derivatives by influencing electronic distributions and steric interactions. This has opened new avenues for designing novel compounds with improved pharmacokinetic profiles and reduced side effects.
In the realm of drug discovery, 3-Benzyl-1H-indole has been explored as a precursor for synthesizing more complex molecules with enhanced biological activity. For instance, researchers have leveraged this scaffold to develop inhibitors targeting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The benzyl-substituted indole derivatives exhibit promising anti-inflammatory properties, making them attractive candidates for treating chronic inflammatory diseases.
Moreover, the structural versatility of 3-Benzyl-1H-indole has been exploited in the development of anticancer agents. Preclinical studies have indicated that certain analogs of this compound can induce apoptosis in cancer cells by disrupting critical signaling pathways. The benzyl group plays a pivotal role in this process by facilitating optimal binding to target proteins, thereby modulating their function. These findings highlight the potential of 3-Benzyl-1H-indole as a lead compound for further derivatization to create next-generation anticancer therapies.
Another area where 3-Benzyl-1H-indole has shown promise is in neurodegenerative disease research. Indole derivatives are known to interact with neurotransmitter systems, suggesting their potential utility in treating conditions such as Alzheimer's disease and Parkinson's disease. The benzyl-substituted analogs have been found to cross the blood-brain barrier more efficiently, improving their therapeutic efficacy. Ongoing research aims to optimize these compounds to enhance their bioavailability and target specificity.
The synthesis of 3-Benzyl-1H-indole typically involves classical organic reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig coupling, which allow for the introduction of various substituents at strategic positions on the indole ring. These synthetic methodologies have enabled chemists to generate libraries of indole derivatives for high-throughput screening (HTS) experiments. The accessibility of starting materials and well-established synthetic routes makes 3-Benzyl-1H-indole an ideal candidate for medicinal chemists seeking to explore new drug candidates.
Recent publications have highlighted the role of 3-Benzyl-1H-indole in developing antimicrobial agents. The indole scaffold is known to exhibit broad-spectrum antimicrobial activity, and modifications such as benzyl substitution can enhance these properties. Researchers have reported that certain derivatives of 3-Benzyl-1H-indole demonstrate efficacy against multidrug-resistant bacteria, offering hope for addressing emerging antibiotic resistance challenges.
The pharmacokinetic profile of 3-Benzyl-1H-indole is another critical aspect that has been thoroughly investigated. Studies using in vitro and in vivo models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The benzyl group contributes to improved oral bioavailability by enhancing lipophilicity while minimizing metabolic degradation. This balance makes 3-Benzyl-1H-indole an attractive scaffold for developing orally administered therapeutics.
In conclusion, 3-Benzyl-1H-indole (CAS No: 16886-10-5) represents a structurally intriguing and biologically relevant compound with significant potential in pharmaceutical applications. Its unique chemical properties, coupled with its versatility as a scaffold for drug design, position it as a cornerstone molecule in modern medicinal chemistry. As research continues to uncover new therapeutic applications and synthetic strategies, compounds derived from or inspired by 3-Benzyl-1H-indole are poised to play a crucial role in addressing unmet medical needs across multiple disease areas.
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